molecular formula C13H15NO4 B3352496 Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate CAS No. 479550-63-5

Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B3352496
CAS No.: 479550-63-5
M. Wt: 249.26 g/mol
InChI Key: HHQJJJVOOUPHEH-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound features an acrylate ester structure conjugated with an acetamido group and a 4-methoxyphenyl substituent, which is of significant interest in organic and medicinal chemistry research. The specific stereochemistry of the propenoate chain can be a critical factor in its reactivity and biological interactions, with the (Z)-isomer being a characterized form . Researchers utilize this structure as a key synthetic intermediate or building block in the development of more complex molecules. Its core value lies in its application for designing and synthesizing novel compounds with potential pharmacological activities. The mechanism of action for this compound is dependent on the specific research context; it may act as a Michael acceptor in synthetic pathways due to its α,β-unsaturated ester system, or serve as a precursor for amino acid analogs. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)14-12(8-13(16)18-3)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJJJVOOUPHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722069
Record name Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479550-63-5
Record name Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate, enabling comparative analysis of substituent effects, reactivity, and applications:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Functional Differences Properties/Applications
Methyl (S)-3-acetamido-3-(4-chlorophenyl)propanoate Saturated propanoate ester; 4-chlorophenyl substituent; (S)-stereochemistry Chlorine (electron-withdrawing) vs methoxy Higher polarity; potential for halogen bonding; used in chiral resolution studies
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid Carboxylic acid instead of ester; saturated backbone Free carboxylic acid group Enhanced solubility in aqueous media; pharmaceutical intermediate
(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate Ethyl ester; sulfonyl-trichloroethoxy substituent; acetamido at position 2 Bulky sulfonyl group; ethyl ester Steric hindrance impacts reactivity; antiviral agent precursor
2-[Heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate Perfluorinated alkyl chain; prop-2-enoate moiety Fluorinated hydrophobic tail Surface-active properties; applications in coatings and surfactants

Substituent Effects

  • Electron-Donating vs Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances resonance stabilization compared to the electron-withdrawing 4-chlorophenyl group in , affecting electronic distribution and reactivity in electrophilic aromatic substitution.
  • Fluorinated Chains : Compounds like exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the target compound’s moderate lipophilicity .

Functional Group Influence

  • Ester vs Carboxylic Acid : The methyl ester in the target compound reduces solubility in polar solvents compared to the carboxylic acid derivative , but enhances stability against hydrolysis.
  • α,β-Unsaturated Ester (Enoate): The conjugated double bond in the target compound enables Michael addition reactivity, absent in saturated analogues like or .

Stereochemical and Steric Considerations

  • The (S)-stereochemistry in and introduces chirality, critical for biological activity, whereas the target compound’s stereochemistry is unspecified in available data.
  • Bulky substituents (e.g., sulfonyl-trichloroethoxy in ) hinder nucleophilic attack compared to the target compound’s less sterically crowded structure .

Biological Activity

Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, including an acetamido group and a methoxyphenyl moiety, which contribute to its interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. The presence of the acetamido group allows for hydrogen bonding with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions are critical in modulating the activity of various enzymes and receptors within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetamido group can form hydrogen bonds, enhancing binding affinity to proteins or nucleic acids, while the methoxy group may influence lipophilicity and membrane permeability. This dual interaction mechanism suggests potential roles in various biological processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation or cell proliferation.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study on Anti-inflammatory Activity

In another investigation focusing on its anti-inflammatory properties, this compound was administered to animal models exhibiting acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6 after treatment . This suggests its potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-(4-methoxyphenyl)prop-2-enoateLacks acetamido groupLimited antimicrobial activity
Methyl 3-acetamido-3-(4-hydroxyphenyl)prop-2-enoateHydroxyl group instead of methoxyEnhanced antioxidant properties

The presence of both acetamido and methoxy groups in this compound contributes to its distinct biological profile compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution reactions between 4-methoxyphenyl precursors and methyl 2-bromo-3-oxopropanoate under basic conditions. Key parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., THF or DMF), and catalysts like triethylamine. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane, yielding >90% purity after optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the prop-2-enoate backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemical confirmation, though single-crystal growth may require slow evaporation in dichloromethane .

Q. How can researchers achieve high-purity yields during synthesis?

Optimize solvent polarity to minimize by-products (e.g., use aprotic solvents like DMF). Employ gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane). Monitor reaction progress via TLC with UV visualization at 254 nm. Recrystallization from ethanol/water mixtures further enhances purity .

Q. What preliminary biological screening models assess its bioactivity?

Use in vitro assays such as:

  • Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination).
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution in its synthesis?

The reaction proceeds via a Michael addition mechanism, where the amine group of 4-methoxyphenyl precursors attacks the α,β-unsaturated carbonyl of methyl 2-bromo-3-oxopropanoate. Base catalysts (e.g., Et₃N) deprotonate the intermediate, stabilizing the enolate and driving the reaction forward. Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding .

Q. How do computational docking studies predict its interactions with biological targets?

Molecular docking (AutoDock Vina) reveals strong binding affinity (~−8.5 kcal/mol) to the ATP-binding pocket of protein kinases. The 4-methoxyphenyl group participates in hydrophobic interactions, while the acetamido moiety forms hydrogen bonds with catalytic lysine residues. MD simulations (100 ns) confirm stable binding .

Q. What strategies resolve contradictions in reported biological activity data?

  • Control experiments : Test enantiopure vs. racemic forms (chiral HPLC separation).
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents; see Table 1).
  • Assay standardization : Use consistent cell lines (e.g., THP-1 monocytes) and normalize to positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Table 1 : Substituent Effects on Bioactivity

Substituent (Position)Biological Activity (IC₅₀)Key InteractionSource
4-Methoxy (phenyl)12.3 µM (Kinase X)Hydrophobic
4-Chloro (phenyl)8.7 µM (Kinase X)Halogen bonding
4-Fluoro (phenyl)15.9 µM (Kinase X)Dipole interactions

Q. How do substituent variations on the phenyl ring modulate pharmacological properties?

Electron-withdrawing groups (e.g., Cl, F) enhance binding to polar active sites (e.g., kinases) via halogen bonding. Bulky substituents (e.g., piperazinyl) improve solubility but may reduce membrane permeability. Methoxy groups balance lipophilicity and metabolic stability, making them favorable for CNS-targeted drugs .

Q. What advanced analytical methods differentiate structural isomers or degradation products?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Isomers show retention time shifts (±0.5 min).
  • 2D NMR (COSY, NOESY) : Resolve stereochemistry; NOE correlations confirm E/Z configurations.
  • Stability studies : Accelerated degradation under UV light (ICH Q1B) identifies photolytic by-products .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Challenges include exothermic side reactions (e.g., dimerization) and solvent recovery. Mitigation strategies:

  • Batch-to-flow transition : Use microreactors for precise temperature control.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Reactant of Route 2
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate

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